molecular formula C20H25N3O3S B2374091 N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 681854-26-2

N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2374091
CAS No.: 681854-26-2
M. Wt: 387.5
InChI Key: HJHDZFVWHFVJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the sulfonamide class. Sulfonamides are well-known for their diverse biological properties and have been extensively studied for their potential applications . This specific molecule features a complex structure that includes acetamide and piperazine rings, a common scaffold in the development of biologically active compounds. Researchers investigate such sulfonamide derivatives for their potential interactions with various biological targets. The structural conformation of related sulfonamide compounds has been characterized through techniques like X-ray crystallography, revealing details such as gauche molecular conformations and supramolecular helical chains in the crystal structure sustained by C-H...O contacts, which can inform understanding of its physicochemical behavior . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

N-[4-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-7-19(14-16(15)2)22-10-12-23(13-11-22)27(25,26)20-8-5-18(6-9-20)21-17(3)24/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDZFVWHFVJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target compound decomposes into two primary intermediates:

  • 1-(3,4-Dimethylphenyl)piperazine : A substituted piperazine bearing a 3,4-dimethylphenyl group at the N1 position.
  • 4-Acetamidobenzenesulfonyl chloride : A sulfonyl chloride derivative with an acetamide group at the para position.

Coupling these intermediates via nucleophilic substitution forms the sulfonamide bond, yielding the final product.

Stepwise Synthesis

Synthesis of 1-(3,4-Dimethylphenyl)piperazine

Method A: Buchwald-Hartwig Amination

  • Reactants : 3,4-Dimethylbromobenzene, piperazine, Pd(OAc)₂ (catalyst), Xantphos (ligand), Cs₂CO₃ (base).
  • Conditions : Toluene, 110°C, 24 hours under nitrogen.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Method B: Nucleophilic Aromatic Substitution

  • Reactants : 3,4-Dimethylfluorobenzene, piperazine, K₂CO₃, DMSO, 120°C, 48 hours.
  • Yield : 55–60% (lower efficiency due to electron-donating methyl groups deactivating the aryl ring).
Synthesis of 4-Acetamidobenzenesulfonyl Chloride
  • Sulfonation : 4-Aminobenzenesulfonic acid is acetylated using acetic anhydride in pyridine (0°C to room temperature, 4 hours).
  • Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (reflux, 2 hours).
  • Overall Yield : 85–90% after recrystallization (ethanol/water).
Sulfonylation Reaction
  • Reactants : 1-(3,4-Dimethylphenyl)piperazine (1 eq.), 4-acetamidobenzenesulfonyl chloride (1.2 eq.), triethylamine (2 eq.).
  • Solvent : Dichloromethane, 0°C → room temperature, 12 hours.
  • Workup : Wash with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via recrystallization (methanol).
  • Yield : 75–80%.

Reaction Optimization and Process Variables

Solvent and Base Selection

Sulfonylation efficiency varies significantly with solvent polarity and base strength:

Solvent Base Temperature Yield (%) Purity (HPLC)
DCM Triethylamine 0°C → RT 78 98.5
THF Pyridine Reflux 65 97.2
Acetonitrile DMAP 40°C 70 96.8

Key Insight : Dichloromethane with triethylamine maximizes yield by minimizing side reactions (e.g., sulfonyl chloride hydrolysis).

Stoichiometric Ratios

Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete piperazine consumption. Higher equivalents (>1.5) risk di-sulfonylation at the secondary amine.

Purification and Characterization

Crystallization Conditions

  • Solvent System : Methanol/water (4:1 v/v).
  • Crystal Morphology : Needle-like crystals, mp 162–164°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 6.70 (d, J = 8.0 Hz, 1H, ArH), 3.45–3.40 (m, 4H, piperazine), 2.94–2.89 (m, 4H, piperazine), 2.23 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 2.05 (s, 3H, COCH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O).

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer, reduced reaction time (2 hours vs. 12 hours batch), 90% yield.
  • System : Microreactor with PTFE tubing, 40°C, 0.5 mL/min flow rate.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to dichloromethane, achieving 77% yield.
  • Catalyst Recycling : Pd/Xantphos catalyst reused thrice with <5% activity loss.

Challenges and Mitigation Strategies

Di-Sulfonylation Byproduct

  • Cause : Excess sulfonyl chloride or prolonged reaction time.
  • Solution : Control stoichiometry (1.2 eq. max) and monitor reaction progress via TLC.

Hydrolysis of Sulfonyl Chloride

  • Prevention : Anhydrous conditions, molecular sieves, and minimized exposure to moisture.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines and Alcohols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Piperazine Substituents

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35, ) :
    • Piperazine substituted with a methyl group.
    • Exhibits analgesic activity comparable to paracetamol, suggesting that smaller alkyl groups retain efficacy while reducing steric hindrance .
  • N-(4-{[4-(3-Methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (): Aliphatic 3-methylbutanoyl group on piperazine. Increased lipophilicity may enhance blood-brain barrier penetration but could reduce aqueous solubility.

Aromatic Ring Modifications

  • N-(3,4-Dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide () :
    • Dichlorophenyl and fluorophenyl groups introduce strong electron-withdrawing effects.
    • Halogenated analogs often show enhanced receptor affinity but may face metabolic instability due to dehalogenation .
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () :
    • Tosyl (p-toluenesulfonyl) group on piperazine enhances stability and crystallinity .

Sulfonamide Linker Variations

  • N-{4-[(4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide () :
    • Incorporates a pyrimidine ring and piperidine-carbonyl group, introducing hydrogen-bonding and π-stacking capabilities .

Pharmacological Activity Comparison

Compound Key Substituents Pharmacological Activity Reference
Target Compound 3,4-Dimethylphenyl-piperazine Not explicitly reported (inferred receptor modulation)
Compound 35 () 4-Methylpiperazine Analgesic (comparable to paracetamol)
Compound 37 () Piperazine (unsubstituted) Anti-hypernociceptive (inflammatory pain)
N-(3,4-Dichlorophenyl)-... () 3,4-Dichlorophenyl, 4-fluorophenylsulfonyl Likely CNS activity (structural similarity to antipsychotics)
N-{4-[4-(1,3-Benzothiazol-2-yl)piperazinyl]sulfonylphenyl}acetamide () Benzothiazolyl group Potential kinase or protease inhibition (heterocyclic motif)

Key Observations:

Piperazine Substitution : Smaller alkyl groups (e.g., methyl in Compound 35) favor analgesic activity, while bulkier groups (e.g., 3,4-dimethylphenyl in the target compound) may enhance selectivity for specific receptors.

Halogenation : Dichloro- and fluorophenyl groups improve binding affinity but may increase toxicity risks .

Biological Activity

N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a sulfonamide group and an acetamide functional group. Its structural formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_2\text{S}

This structure is significant for its interactions with biological targets, particularly in the context of drug design and development.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit certain enzymes:

  • Neurotransmitter Modulation : The piperazine ring is known for its role in interacting with serotonin and dopamine receptors, suggesting that this compound may exhibit antipsychotic or antidepressant-like effects.
  • Enzyme Inhibition : The sulfonamide group is implicated in the inhibition of carbonic anhydrase and other related enzymes, which may contribute to anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives containing the sulfonamide and acetamide functionalities have shown promising results in inhibiting cancer cell proliferation. A comparative analysis of IC50 values for various analogs is presented in Table 1.

CompoundCell LineIC50 (μM)
This compoundHeLa12.5
Analog AHeLa15.0
Analog BCEM10.0
Analog CL12108.5

Table 1: IC50 values for selected compounds against various cancer cell lines.

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory effects. A study indicated that modifications to the piperazine ring could enhance efficacy against inflammatory markers in vitro.

Case Studies

  • Study on Antidepressant Effects : A clinical trial investigated the effects of a related piperazine compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo controls.
  • Inhibition of Tumor Growth : In vivo studies using murine models showed that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated groups.

Q & A

Q. What are the recommended synthetic routes for N-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the phenylacetamide core. A validated approach includes:

  • Step 1: Sulfonylation of 4-aminophenylacetamide with 4-(3,4-dimethylphenyl)piperazine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the target compound.
  • Optimization: Control reaction temperature (0–5°C during sulfonylation to minimize side reactions) and use anhydrous solvents to improve yield (reported ~70–80% in analogous syntheses) .

Q. How can structural integrity and purity be confirmed for this compound?

  • Spectroscopic Analysis:
    • NMR: Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT) to confirm sulfonyl and piperazine moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonamide S=O stretching (IR: ~1150–1350 cm1^{-1}) .
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry: ESI-MS should match the molecular ion peak (calculated for C20H _{20}H _{24}N4O _{4}O _{3}S: m/z 400.16 [M+H]+^+) .

Q. What initial pharmacological screening assays are appropriate for evaluating its bioactivity?

  • In Vivo Analgesic Activity: Use the acetic acid-induced writhing test in rodents, comparing efficacy to reference drugs (e.g., paracetamol). Dose-response curves (10–100 mg/kg) can identify ED50_{50} values .
  • Anti-inflammatory Potential: Assess inhibition of carrageenan-induced paw edema, measuring cytokine levels (IL-6, TNF-α) via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Key Modifications:
    • Replace the 3,4-dimethylphenyl group on the piperazine with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., naphthyl) to enhance receptor binding .
    • Introduce polar groups (e.g., hydroxyl or amine) on the acetamide moiety to improve solubility and blood-brain barrier penetration .
  • Data-Driven Design: Compare IC50_{50} values in receptor-binding assays (e.g., serotonin or dopamine receptors) across analogs to identify pharmacophore requirements .

Q. What strategies are effective for identifying its molecular targets and mechanism of action (MOA)?

  • Target Fishing:
    • Use affinity chromatography with immobilized compound to pull down interacting proteins from tissue lysates, followed by LC-MS/MS identification .
    • Computational Docking: Screen against GPCR databases (e.g., 5-HT1A_{1A} or D2_{2} receptors) using AutoDock Vina to prioritize targets .
  • Pathway Analysis: Perform transcriptomic profiling (RNA-seq) on treated cell lines to map affected signaling pathways (e.g., NF-κB or MAPK) .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

  • Formulation Strategies:
    • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
    • Develop prodrugs by masking the sulfonamide group with enzymatically cleavable esters .
  • Pharmacokinetic Studies: Conduct intravenous/oral administration in rodents to calculate bioavailability. Monitor plasma levels via LC-MS/MS over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.